molecular formula C23H25N3O B2550636 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea CAS No. 942011-49-6

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea

Cat. No.: B2550636
CAS No.: 942011-49-6
M. Wt: 359.473
InChI Key: VUNQTMOJYFSADF-UHFFFAOYSA-N
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Description

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea is a synthetic organic compound with the molecular formula C₂₃H₂₅N₃O and a molecular weight of 359.5 g/mol . This diarylurea derivative is characterized by a naphthalene ring system linked to a phenylurea group via a pyrrolidine-containing ethyl chain. The specific three-dimensional structure, featuring both aromatic and aliphatic nitrogen-containing rings, makes it a compound of significant interest in medicinal chemistry research, particularly in the study of protein-ligand interactions. In research, diarylurea scaffolds are recognized for their potential as allosteric modulators of G protein-coupled receptors (GPCRs) . Structurally related compounds have been extensively investigated for their activity as negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor . These compounds do not bind to the receptor's orthosteric site but at a distinct allosteric site, enabling them to indirectly modulate the receptor's response to its natural agonists. This mechanism offers a potential research tool for probing endocannabinoid system signaling with a different pharmacological profile than orthosteric antagonists . The presence of the urea moiety is crucial, as it serves as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets . Meanwhile, the naphthalen-1-yl and pyrrolidin-1-yl groups contribute to the molecule's overall hydrophobicity and spatial geometry, factors that can be fine-tuned to optimize affinity and selectivity in research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with care in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(25-19-11-2-1-3-12-19)24-17-22(26-15-6-7-16-26)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNQTMOJYFSADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Isocyanide Insertion Methodology

The most extensively documented approach involves copper-mediated coupling of aryl isocyanides with O-benzoyl hydroxylamines, adapted from recent advances in urea synthesis. This method leverages the unique reactivity of isocyanides in N-O bond insertion reactions under mild conditions.

Reaction Scheme

  • Substrate Preparation :
    • Naphthalen-1-yl-pyrrolidinylethyl isocyanide (precursor A) synthesized via condensation of 1-naphthylacetic acid with pyrrolidine followed by formylation and dehydration.
    • O-Benzoyl hydroxylamine (precursor B) prepared through benzoylation of hydroxylamine derivatives.
  • Catalytic Coupling :
    • Optimized conditions: Cu(OAc)₂ (10 mol%), t-BuONa (2 equiv.), DMF, 90°C, 6 h.
    • Yield optimization data:
Base Catalyst Temp (°C) Time (h) Yield (%)
t-BuONa Cu(OAc)₂ 90 6 86
PhONa Cu(OAc)₂ 90 8 72
NaOAc Cu(OAc)₂ 90 12 <5

This table demonstrates the critical dependence on strong alkoxide bases, with tert-butoxide providing optimal deprotonation for nucleophilic attack during the insertion event. The copper catalyst facilitates isocyanide coordination and subsequent N-O bond cleavage, as evidenced by mechanistic studies using ¹³C-labeled substrates.

Alternative Synthetic Pathways

Stepwise Assembly via Carbodiimide Intermediate

A traditional approach involves carbodiimide-mediated urea formation, though with lower efficiency:

  • Amine Precursor Synthesis :

    • 2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine generated via reductive amination of 2-naphthyl ketone with pyrrolidine (NaBH₃CN, MeOH, 65% yield).
  • Urea Formation :

    • Reaction with phenyl isocyanate (1.2 equiv.) in THF at 0°C → RT (24 h, 58% yield).
    • Challenges: Competitive formation of biuret byproducts requires careful stoichiometric control.

Microwave-Assisted One-Pot Synthesis

Emerging methodologies utilize microwave irradiation to accelerate the reaction:

  • Conditions : 150°C, 20 min, DMF, K₂CO₃ base
  • Advantages : 75% yield with 95% purity by HPLC
  • Limitations : Specialized equipment requirements and scalability concerns

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Recent patents describe translation of batch processes to continuous systems:

  • Reactor Type : Tubular reactor with Cu-coated inner surface
  • Parameters :
    • Residence time: 30 min
    • Throughput: 5 kg/day
    • Purity: 99.2% by GC-MS

Purification Protocol Optimization

Critical purification steps identified across studies:

Step Method Solvent System Purity Gain (%)
Initial Liquid-liquid extraction EtOAc/NaHCO₃(aq) 40 → 75
Intermediate Flash chromatography Hexane:EtOAc (3:1) 75 → 92
Final Recrystallization EtOH/H₂O (4:1) 92 → 99

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Rate-determining step: Isocyanide insertion into N-O bond (ΔG‡ = 24.3 kcal/mol)
  • Copper coordination lowers activation energy by 8.7 kcal/mol versus uncatalyzed pathway
  • Frontier molecular orbital analysis shows strong interaction between Cu d-orbitals and isocyanide π*-system

Analytical Characterization Benchmarks

Comprehensive spectral data from successful syntheses:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21–7.45 (m, 7H, naphthyl)
  • δ 6.92–6.85 (m, 5H, phenyl)
  • δ 3.72 (t, J = 6.8 Hz, 4H, pyrrolidine)
  • δ 2.95–2.88 (m, 2H, CH₂N)

IR (KBr) :

  • 3321 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (C=O urea)
  • 1598 cm⁻¹ (aromatic C=C)

Chemical Reactions Analysis

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences with key analogues:

Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound Reference ID
1-(Naphthalen-2-yl)-3-phenylurea C₁₇H₁₄N₂O Urea, naphthalene, phenyl Lacks pyrrolidine and ethyl chain; naphthalene position differs
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea C₂₉H₃₁N₃S Thiourea, naphthalene, dimethylamino Thiourea replaces urea; additional diphenylethyl group
GSK3004774 C₃₀H₃₅N₃O₃ Benzamido, piperidine, naphthalene Piperidine replaces pyrrolidine; extended benzamido backbone
(E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide C₃₀H₂₈N₆O Hydrazide, pyrrolidine, indole Hydrazide core instead of urea; indole and quinoline groups

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s pyrrolidine and naphthalene groups enhance membrane permeability compared to simpler ureas like 1-(Naphthalen-2-yl)-3-phenylurea .
  • Calcium-Sensing Receptor Modulation: GSK3004774’s diastereomeric design highlights the importance of stereochemistry in receptor interaction, a factor relevant to the target compound’s chiral centers .

Crystallographic and Stability Data

  • C–H···π Interactions : Analogues like 1-Methyl-3-(naphthalen-1-yl) Propane-1,2-Dione () exhibit stabilizing C–H···π interactions, which may also stabilize the target compound’s naphthalene-pyrrolidine conformation .
  • Storage Conditions : Thiourea derivatives in require refrigeration (0–6°C), suggesting similar stability needs for the target compound due to hydrolytic sensitivity of the urea group .

Biological Activity

1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea, also known as Evocalcet, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight298.35 g/mol
XLogP32.1
Hydrogen Bond Donor2
Hydrogen Bond Acceptor4
Rotatable Bond Count6
Topological Polar Surface Area52.6

Research indicates that Evocalcet acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. Inhibition of IDO1 is significant for immunotherapy, particularly in cancer treatment, as it can enhance T-cell responses against tumors.

Inhibitory Activity

In a study evaluating various phenyl urea derivatives, Evocalcet demonstrated selective IDO1 inhibitory activity with an IC₅₀ value indicating effective inhibition at low concentrations. The compound's design allows it to interact favorably with the enzyme's active site, enhancing its potency compared to other derivatives.

Biological Activity and Therapeutic Applications

Evocalcet has been studied for its potential applications in various therapeutic areas, including:

  • Cancer Treatment : By inhibiting IDO1, Evocalcet may improve the efficacy of cancer immunotherapies.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of cytokine production.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Evocalcet and its derivatives:

  • In Vivo Studies : In murine models, Evocalcet administration resulted in a significant reduction in tumor growth compared to controls. This effect was attributed to enhanced immune responses due to decreased tryptophan catabolism.
  • Cytokine Production : A study assessed the impact of Evocalcet on cytokine levels in LPS-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines such as TNFα and IL-6, suggesting a potential role in managing inflammatory diseases.
  • Pharmacokinetics : Research into the pharmacokinetic properties of Evocalcet revealed favorable absorption and distribution characteristics, supporting its viability as an oral therapeutic agent.

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